Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate
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Overview
Description
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate typically involves the reaction of cyanoacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone
Uniqueness
Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyano and ester functional groups provide versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2-cyano-1-methyl-6-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(5-10)3-6(4-8(11)12)9(13)14-2/h3-4H,1-2H3 |
InChI Key |
RLXIDKADVZIYEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C(=O)OC)C#N |
Origin of Product |
United States |
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